![molecular formula C18H19NO4S2 B12611712 N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine CAS No. 874746-69-7](/img/structure/B12611712.png)
N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine is a complex organic compound that features a thiophene ring, a benzene sulfonyl group, and an L-valine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine typically involves multiple steps. One common approach is the coupling of 5-methylthiophene-2-yl acetylene with 4-bromobenzenesulfonyl chloride under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with L-valine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzene sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzene sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzene sulfonyl group may produce sulfinyl or sulfhydryl derivatives.
Applications De Recherche Scientifique
N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine involves its interaction with specific molecular targets and pathways. The thiophene ring and benzene sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-alanine
- N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-leucine
- N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-isoleucine
Uniqueness
N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine is unique due to the presence of the L-valine moiety, which imparts specific steric and electronic properties
Propriétés
Numéro CAS |
874746-69-7 |
|---|---|
Formule moléculaire |
C18H19NO4S2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[4-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C18H19NO4S2/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)5-9-15-8-4-13(3)24-15/h4,6-8,10-12,17,19H,1-3H3,(H,20,21)/t17-/m0/s1 |
Clé InChI |
YUZZCECHXZDPLZ-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC=C(S1)C#CC2=CC=C(C=C2)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CC1=CC=C(S1)C#CC2=CC=C(C=C2)S(=O)(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)
![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
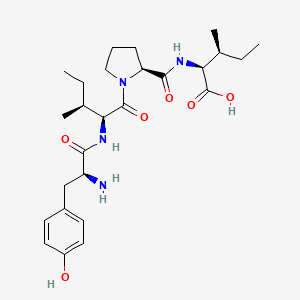
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
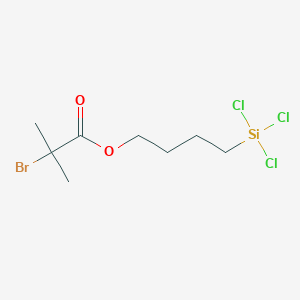
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
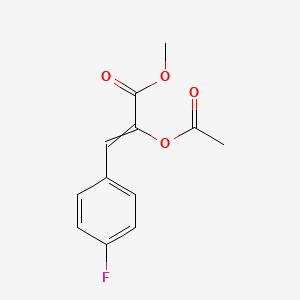
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
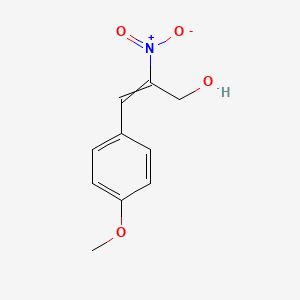
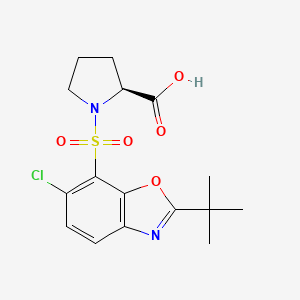
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
